5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a benzimidazole core substituted with a 5-methyl group and a 4-methylbenzylthio group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 5-Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 4-Methylbenzylthio Group: The final step involves the nucleophilic substitution of the benzimidazole core with 4-methylbenzyl chloride in the presence of a base like sodium hydride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring or the sulfur atom, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the benzyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be incorporated into polymers or used as a building block for advanced materials.
Biology and Medicine
Antimicrobial Agents: Due to its benzimidazole core, the compound may exhibit antimicrobial activity against a range of pathogens.
Anticancer Research: The compound can be investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry
Corrosion Inhibitors: Benzimidazole derivatives are known for their corrosion-inhibiting properties, making this compound a potential candidate for protecting metals in industrial applications.
Mechanism of Action
The mechanism of action of 5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. The sulfur atom in the thioether group may also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methylbenzyl)thio)-1H-benzo[d]imidazole
- 5-Methyl-1H-benzo[d]imidazole
- 4-Methylbenzylthioacetic acid
Uniqueness
5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole is unique due to the presence of both the 5-methyl and 4-methylbenzylthio groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-3-6-13(7-4-11)10-19-16-17-14-8-5-12(2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCJOAOPYIEEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.